molecular formula C11H15N3O3 B1465598 6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid CAS No. 1178354-03-4

6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid

Cat. No.: B1465598
CAS No.: 1178354-03-4
M. Wt: 237.25 g/mol
InChI Key: GOSINYZTQLRHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid is a novel pharmaceutical compound that has recently attracted attention due to its potential therapeutic applications. This compound contains a pyridazine ring, which is a six-membered aromatic ring with two adjacent nitrogen atoms, and a morpholine ring substituted with two methyl groups .

Biochemical Analysis

Biochemical Properties

6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyridazine ring is known for its weak basicity and high dipole moment, which contribute to its ability to engage in π-π stacking interactions and dual hydrogen-bonding capacity . These properties make this compound a valuable tool in molecular recognition and drug discovery .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with specific enzymes and proteins can lead to changes in cellular activities, such as inhibition or activation of metabolic pathways . These effects highlight the compound’s potential in therapeutic applications and biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. Its pyridazine ring structure allows it to form stable complexes with target molecules, enhancing its efficacy in biochemical reactions . These interactions are crucial for understanding the compound’s role in various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and cellular activities. At higher doses, it can cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . These studies provide valuable insights into the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to modulate these pathways makes it a valuable tool for studying metabolic processes and developing therapeutic strategies . Understanding its role in metabolism is crucial for optimizing its use in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding its role in cellular processes and optimizing its use in research and therapy.

Preparation Methods

The synthesis of 6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2,6-dimethylmorpholine with a pyridazine derivative under specific conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the process . Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-(2,6-Dimethylmorpholino)pyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyridazine and morpholine rings, which imparts unique chemical and biological properties.

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7-5-14(6-8(2)17-7)10-4-3-9(11(15)16)12-13-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSINYZTQLRHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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